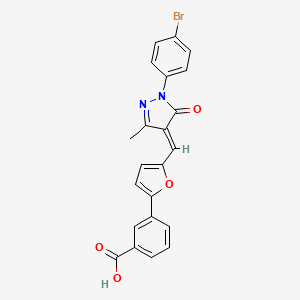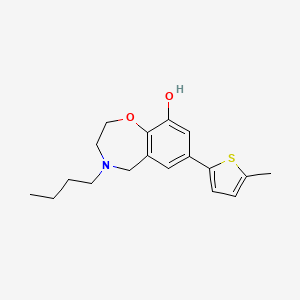
3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid is a complex organic compound that features a unique structure combining a pyrazole ring, a furan ring, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate.
Formation of the furan ring: The furan ring can be synthesized through a Vilsmeier-Haack reaction involving furfural and a suitable amine.
Coupling of the pyrazole and furan rings: This step often involves a Knoevenagel condensation reaction, where the pyrazole derivative is reacted with the furan derivative in the presence of a base.
Introduction of the benzoic acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers can use the compound to study its interactions with various biological targets, potentially leading to new insights into cellular processes and disease mechanisms.
作用機序
The mechanism of action of 3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Bromophenyl derivatives: Compounds containing the 4-bromophenyl group often exhibit similar reactivity and can be used as intermediates in the synthesis of more complex molecules.
Pyrazole derivatives: Pyrazole-containing compounds are widely studied for their biological activities, including anti-inflammatory and anticancer properties.
Furan derivatives:
Uniqueness
3-(5-((1-(4-Bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid is unique due to its combination of structural features from the pyrazole, furan, and benzoic acid moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
3-[5-[(E)-[1-(4-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O4/c1-13-19(21(26)25(24-13)17-7-5-16(23)6-8-17)12-18-9-10-20(29-18)14-3-2-4-15(11-14)22(27)28/h2-12H,1H3,(H,27,28)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWZVMHBBIJQRR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({1-[N-(methylsulfonyl)-beta-alanyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5337606.png)
![6,11-dihydro-5H-benzo[b][1]benzazepin-2-ylthiourea](/img/structure/B5337617.png)
![5-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrimidine](/img/structure/B5337624.png)

![Methyl 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoate](/img/structure/B5337639.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5337644.png)
![ethyl 4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-(4-prop-2-enoxyphenyl)pyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5337648.png)
![4-hydroxy-1-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5337655.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-(4-methyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5337661.png)
![ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE](/img/structure/B5337665.png)
![3-[(3,4,5-TRIMETHOXYANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5337668.png)
![3,5-dihydroxy-N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5337675.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5337676.png)
![4-ethoxy-3-[(E)-[1-(3-nitrophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]benzoic acid](/img/structure/B5337690.png)
